3-(7-methoxybenzofuran-2-carbonyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one
Description
3-(7-methoxybenzofuran-2-carbonyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one is a complex organic compound that features a benzofuran moiety, a tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin core, and a methoxy group
Properties
IUPAC Name |
11-(7-methoxy-1-benzofuran-2-carbonyl)-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O4/c1-26-17-6-2-4-14-9-18(27-20(14)17)21(25)22-10-13-8-15(12-22)16-5-3-7-19(24)23(16)11-13/h2-7,9,13,15H,8,10-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDHOYEVORMHVTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)N3CC4CC(C3)C5=CC=CC(=O)N5C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(7-methoxybenzofuran-2-carbonyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the benzofuran ring, the construction of the tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin core, and the introduction of the methoxy group. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance the production process. The use of robust catalysts and environmentally friendly solvents is also considered to minimize the environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-(7-methoxybenzofuran-2-carbonyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups such as halogens, alkyl groups, or aryl groups.
Scientific Research Applications
3-(7-methoxybenzofuran-2-carbonyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound can be used to study its effects on various biological systems, including its potential as a bioactive molecule.
Medicine: The compound’s potential therapeutic properties are of interest in medicinal chemistry. It may serve as a lead compound for the development of new drugs.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-(7-methoxybenzofuran-2-carbonyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-(7-methoxybenzofuran-2-carbonyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one include other benzofuran derivatives and diazocin-containing molecules. Examples include:
- Benzofuran-2-carboxylic acid derivatives
- Tetrahydro-1H-pyrido[1,2-a][1,5]diazocin derivatives
- Methoxy-substituted benzofurans
Uniqueness
The uniqueness of 3-(7-methoxybenzofuran-2-carbonyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one lies in its specific combination of structural features, which confer distinct chemical and biological properties
Biological Activity
The compound 3-(7-methoxybenzofuran-2-carbonyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one is a complex heterocyclic structure that has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure includes a benzofuran moiety which is often associated with various biological activities.
Antioxidant Activity
Research indicates that compounds with similar structural motifs exhibit significant antioxidant properties. The presence of the methoxy group in the benzofuran ring enhances electron donation capabilities, which is crucial for scavenging free radicals.
Anti-inflammatory Activity
The compound has been evaluated for its anti-inflammatory effects. In vitro studies suggest that it inhibits the production of pro-inflammatory cytokines and mediators such as TNF-alpha and IL-6. This mechanism is largely attributed to the modulation of the NF-kB signaling pathway.
Anticancer Activity
Preliminary studies have shown that this compound can induce apoptosis in cancer cell lines. The mechanism involves the activation of caspases and the disruption of mitochondrial membrane potential.
Antimicrobial Activity
The compound has also demonstrated antimicrobial properties against various bacterial strains. The benzofuran component is known to enhance membrane permeability in bacteria, leading to cell lysis.
Case Studies
- Study on Anti-inflammatory Effects : A recent study investigated the compound's effects on lipopolysaccharide (LPS)-induced inflammation in macrophages. Results showed a significant reduction in nitric oxide production and inflammatory cytokine release ( ).
- Anticancer Activity Assessment : In a study involving human breast cancer cell lines (MCF-7), treatment with this compound resulted in a dose-dependent decrease in cell viability and increased rates of apoptosis ( ).
- Antimicrobial Efficacy : A series of tests against Staphylococcus aureus revealed that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating promising antibacterial potential ( ).
Data Table
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing this compound under anhydrous conditions?
- Methodological Answer : A common approach involves using NaH (60% dispersion in paraffin oil) as a base in anhydrous tetrahydrofuran (THF) at 0°C to facilitate nucleophilic substitution or condensation reactions. For example, benzofuran-derived intermediates can be reacted with methanopyridodiazocinone precursors under controlled stoichiometry. Yield optimization requires strict exclusion of moisture and inert gas purging. Reaction progress should be monitored via TLC or HPLC .
Q. Which spectroscopic techniques are critical for structural validation of this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR to confirm methoxybenzofuran and methanopyridodiazocinone moieties. Key signals include aromatic protons (δ 6.5–8.0 ppm) and carbonyl resonances (δ 160–180 ppm).
- High-Resolution Mass Spectrometry (HRMS) : To verify molecular formula (e.g., C₂₀H₂₀N₂O₄ requires a molecular ion at m/z 352.1423).
- X-ray Crystallography : For absolute stereochemical confirmation, particularly for fused bicyclic systems .
Q. What safety protocols should be prioritized during handling?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Gloves, lab coat, and safety goggles.
- First Aid : Immediate rinsing with water for eye/skin contact (15+ minutes), followed by medical consultation. Provide Safety Data Sheets (SDS) to healthcare providers.
- Ventilation : Use fume hoods to avoid inhalation of fine particles .
Advanced Research Questions
Q. How can researchers design experiments to assess environmental fate and biodegradation pathways?
- Methodological Answer :
- Laboratory Studies : Use OECD 301/302 guidelines to evaluate aerobic/anaerobic biodegradation in soil/water matrices. Measure half-life (t₁/₂) under varying pH (4–9) and temperature (10–40°C).
- Field Studies : Track compound distribution in environmental compartments (water, soil, biota) using LC-MS/MS.
- Computational Modeling : Apply EPI Suite or TEST software to predict persistence and bioaccumulation potential .
Q. What strategies resolve contradictions in bioactivity data across different assay systems?
- Methodological Answer :
- Dose-Response Calibration : Use standardized cell lines (e.g., HEK293, HepG2) and control compounds (e.g., PD98059 for kinase inhibition).
- Mechanistic Profiling : Combine in vitro assays (e.g., enzyme inhibition, receptor binding) with transcriptomics to identify off-target effects.
- Statistical Validation : Apply ANOVA with post-hoc tests (Tukey’s HSD) to compare inter-assay variability .
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to methanopyridodiazocinone-sensitive targets (e.g., GPCRs, kinases).
- QSAR Modeling : Derive ADMET properties (e.g., logP, BBB permeability) using MOE or ChemAxon.
- MD Simulations : Run 100-ns trajectories in GROMACS to assess ligand-receptor stability under physiological conditions .
Q. What experimental controls are essential for stability studies under oxidative stress?
- Methodological Answer :
- Forced Degradation : Expose the compound to 0.1% H₂O₂ (40°C, 72 hours) and monitor degradation products via UPLC-QTOF.
- Radical Scavengers : Include antioxidants (e.g., ascorbic acid) in buffer systems to distinguish oxidative vs. hydrolytic pathways.
- Reference Standards : Use deuterated analogs or isotopically labeled compounds to track degradation kinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
